molecular formula C4H6N4O B114504 2,4-Diamino-6-hydroxypyrimidine-15N3 CAS No. 1638736-04-5

2,4-Diamino-6-hydroxypyrimidine-15N3

Cat. No.: B114504
CAS No.: 1638736-04-5
M. Wt: 129.1 g/mol
InChI Key: SWELIMKTDYHAOY-TTXLGWKISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6-hydroxypyrimidine-15N3 is a nitrogen-labeled derivative of 2,4-diamino-6-hydroxypyrimidine, a compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids. The nitrogen labeling (15N3) is often used in scientific research to trace and study the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-6-hydroxypyrimidine typically involves the reaction of guanidine hydrochloride with ethyl cyanoacetate, followed by cyclization and hydrolysis. The reaction conditions often include the use of sodium methoxide as a base and ethanol as a solvent. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of 2,4-diamino-6-hydroxypyrimidine involves similar synthetic routes but on a larger scale. The use of phosphorus oxychloride for chlorination and subsequent hydrolysis is common. The reaction is quenched with alcohols, and the product is isolated using organic solvents .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different biological and chemical properties .

Scientific Research Applications

2,4-Diamino-6-hydroxypyrimidine-15N3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diamino-6-hydroxypyrimidine involves its interaction with specific enzymes and molecular targets. For instance, it inhibits dihydrofolate reductase, thereby blocking the synthesis of tetrahydrobiopterin and reducing nitric oxide production. This inhibition affects various biological pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-hydroxypyrimidine-15N3 is unique due to its nitrogen labeling, which allows for detailed tracing and study in biological systems. This feature makes it particularly valuable in research applications where understanding the compound’s behavior and interactions is crucial .

Properties

IUPAC Name

4-amino-2-(15N)azanyl-(1,3-15N2)1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)/i6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELIMKTDYHAOY-TTXLGWKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([15N]=C([15NH]C1=O)[15NH2])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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